molecular formula C22H23N5O2 B2803703 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421460-21-0

2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2803703
CAS No.: 1421460-21-0
M. Wt: 389.459
InChI Key: LUFSJUJKROVXDD-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound with the molecular formula C21H22N6O2 . It features a molecular structure incorporating phenylpiperazine and pyrimidine rings, a motif found in compounds investigated for various pharmacological activities. Phenylpiperazine derivatives are a significant class in medicinal chemistry, often explored for their interactions with the central nervous system. For instance, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been studied for their anticonvulsant properties in animal models of epilepsy . Furthermore, other acetamide derivatives containing the phenylpiperazine group are recognized for their potential as molecular probes for neurological targets, such as the excitatory amino acid transporter 2 (EAAT2) . This suggests that this compound may serve as a valuable chemical building block or intermediate for researchers in the fields of medicinal chemistry and neuroscience. Its structure makes it a candidate for developing novel bioactive molecules or for use in high-throughput screening campaigns to identify new therapeutic leads. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFSJUJKROVXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 1-phenylpiperazine and a halogenated pyrimidine derivative.

    Attachment of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, typically involving phenol and a suitable leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction between an acyl chloride and the amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenylpiperazine group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group or the pyrimidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study evaluated a series of pyrimidine derivatives for their anticancer activity against human colon cancer (HCT 116) cells. Compounds showed varying degrees of potency, with some demonstrating IC50 values lower than 5 μM, indicating strong anticancer potential compared to standard drugs like doxorubicin .

CNS Activity

The piperazine ring in the compound is associated with various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. Research has shown that modifications to piperazine-containing compounds can enhance their affinity for serotonin receptors, which are critical in mood regulation.

Case Study : A study on piperazine derivatives highlighted their effectiveness as serotonin receptor modulators, suggesting that compounds like this compound could be explored further for developing new antidepressants .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications in treating conditions such as:

  • Anxiety Disorders : By modulating serotonin receptors.
  • Cancer : As a chemotherapeutic agent targeting specific pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide primarily involves its interaction with acetylcholinesterase (AChE). The compound binds to the active site of AChE, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares a common acetamide-piperazine scaffold with several derivatives, differing primarily in aromatic substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrimidine Phenoxy, Phenylpiperazine ~435 (estimated)* Hypothesized kinase/MMP modulation -
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole Phenyl, Phenylpiperazine ~380 (estimated) MMP inhibition (anti-inflammatory)
VU0453656 (2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyrimidin-5-yl)acetamide) Pyrimidine Bromonaphthalenyl 358.0 Cardiac tissue protection
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Acetamide Cl, CF3, Phenylpiperazine 397.82 Unspecified (structural analog)
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide Benzoxazole Furan, Phenylpiperazine ~400 (estimated) A2A receptor antagonism

*Estimated based on structural formula.

Key Structural Differences and Implications

Core Heterocycle Variations: The pyrimidine core in the target compound (vs. Bromonaphthalenyl in VU0453656 introduces bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s phenoxy group.

Pharmacokinetic and Physicochemical Properties: Molecular Weight: The target compound (~435 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), similar to (397.82 g/mol) and (~400 g/mol). Polarity: The pyrimidine core and acetamide linker may improve solubility relative to bromonaphthalenyl derivatives (e.g., VU0453656) but reduce it compared to furan-containing analogs .

Biological Activity

2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25_{25}H27_{27}N7_{7}O2_{2}
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 1021123-03-4

This compound features a phenoxy group, a piperazine moiety, and a pyrimidine ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticonvulsant properties and interaction with neurotransmitter systems.

Anticonvulsant Activity

Research indicates that derivatives of the phenylpiperazine class exhibit significant anticonvulsant activity. A study synthesized several N-phenyl derivatives and assessed their efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. The results demonstrated that certain compounds showed protective effects against seizures, indicating potential for treating epilepsy .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES Protection (%)PTZ Protection (%)
Compound A1009075
Compound B3008560
Compound C2007080

The study highlighted the importance of the piperazine ring in enhancing the anticonvulsant effects, with specific modifications leading to improved efficacy .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Piperazine derivatives have been shown to influence these pathways, which are crucial in seizure activity modulation .

Case Studies

A notable case study involved the synthesis and evaluation of various phenylpiperazine derivatives for their biological activity. The study utilized a structure-activity relationship (SAR) approach to identify key structural features that enhance anticonvulsant properties. The incorporation of fluorinated groups was found to increase metabolic stability and lipophilicity, improving central nervous system penetration .

Clinical Implications

The findings suggest that compounds similar to this compound could serve as potential candidates for developing new antiepileptic drugs. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.

Q & A

Q. Critical Conditions :

  • Temperature control during amidation to avoid side reactions.
  • Strict anhydrous conditions for piperazine-pyrimidine coupling .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Focus
Methodological characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), δ 2.5–3.0 ppm (acetamide CH₃) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O), pyrimidine carbons at 150–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 433.5 for C₂₃H₂₅N₅O₂) .
  • HPLC : Purity >95% with C18 column (acetonitrile/water mobile phase) .

What strategies are recommended to optimize reaction yields and mitigate side-product formation?

Q. Advanced Research Focus

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal conditions (e.g., solvent polarity, temperature) .
  • Experimental Tuning :
    • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
    • Catalyst Addition : Pd/C or CuI for Suzuki-Miyaura coupling of aryl groups .
  • Byproduct Analysis : LC-MS to trace impurities (e.g., unreacted piperazine) and adjust stoichiometry .

How should contradictory biological activity data across studies be analyzed?

Advanced Research Focus
Case Example : Discrepancies in acetylcholinesterase inhibition (AChEI) vs. receptor antagonism:

Structural Comparisons : Compare analogs (e.g., substituents on pyrimidine or piperazine) to isolate activity drivers .

Assay Conditions :

  • Kinetic Studies : Vary substrate concentrations to confirm competitive/non-competitive inhibition .
  • Cell Line Specificity : Test activity in neuronal vs. non-neuronal cell lines to rule out off-target effects .

Molecular Docking : Map binding poses to AChE vs. serotonin receptors (e.g., 5-HT₁A) to explain selectivity .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with AChE (PDB ID 4EY7) over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for piperazine modifications to prioritize synthetic targets .
  • Pharmacophore Modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., donepezil) .

Table 1 : Key Computational Tools and Outputs

MethodApplicationOutput MetricsReference
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
GROMACSMD stability analysisRMSD, ligand-protein contacts
Schrödinger FEP+Relative binding energyΔΔG (kcal/mol)

How can derivatives be designed to enhance target selectivity and reduce off-target effects?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute phenylpiperazine with 4-fluorophenylpiperazine to modulate lipophilicity and H-bonding .
  • Positional Isomerism : Shift acetamide from pyrimidin-5-yl to pyrimidin-4-yl to alter steric interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester) to improve blood-brain barrier penetration .

Table 2 : Structural Modifications and Observed Effects

ModificationBiological ImpactReference
4-FluorophenylpiperazineIncreased AChE selectivity (IC₅₀: 12 nM)
Pyrimidin-4-yl isomerReduced 5-HT₁A binding (Ki: >1 µM)

What are the common pitfalls in interpreting SAR (Structure-Activity Relationship) data for this compound?

Q. Advanced Research Focus

  • Overlooking Conformational Flexibility : Piperazine ring puckering affects receptor fit—use constrained analogs (e.g., spirocyclic piperazines) .
  • Solubility Bias : Low aqueous solubility may skew in vitro results—use DMSO concentrations <0.1% or surfactants (e.g., Tween-80) .
  • Metabolic Instability : Rapid hepatic clearance (CYP3A4/5) may underestimate in vivo efficacy—conduct microsomal stability assays .

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